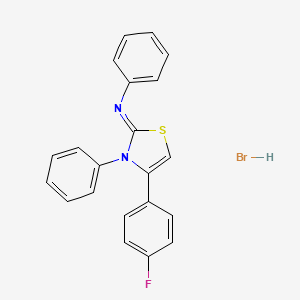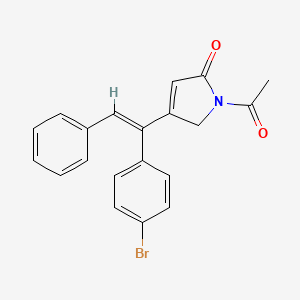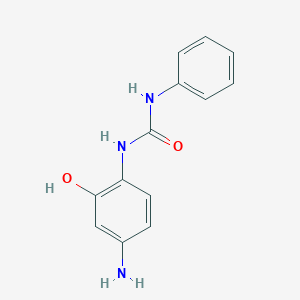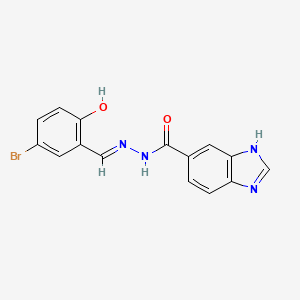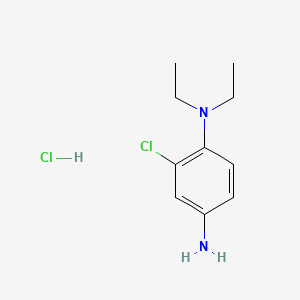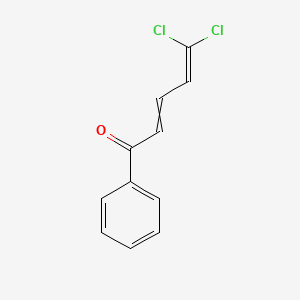
5,5-Dichloro-1-phenyl-2,4-pentadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-1-phenyl-2,4-pentadien-1-one is an organic compound with the molecular formula C11H8Cl2O It is known for its unique structure, which includes two chlorine atoms and a phenyl group attached to a pentadienone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one typically involves the chlorination of 1-phenyl-2,4-pentadien-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 5,5-positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Addition: Halogens (e.g., bromine) in solvents like carbon tetrachloride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of substituted phenylpentadienones.
Addition: Formation of halogenated derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of alcohols.
Scientific Research Applications
5,5-Dichloro-1-phenyl-2,4-pentadien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the conjugated diene system and the electron-withdrawing chlorine atoms. These features make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
1,5-Diphenyl-1,4-pentadien-3-one: Similar structure but lacks chlorine atoms, leading to different reactivity and applications.
1-(3-bromophenyl)-5,5-dichloropenta-2,4-dien-1-one: Contains a bromine atom instead of a phenyl group, resulting in distinct chemical properties.
Uniqueness: 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one is unique due to the presence of two chlorine atoms at the 5,5-positions, which significantly influence its reactivity and potential applications. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
66838-71-9 |
|---|---|
Molecular Formula |
C11H8Cl2O |
Molecular Weight |
227.08 g/mol |
IUPAC Name |
5,5-dichloro-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C11H8Cl2O/c12-11(13)8-4-7-10(14)9-5-2-1-3-6-9/h1-8H |
InChI Key |
SLTBUNVXRDNVFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)


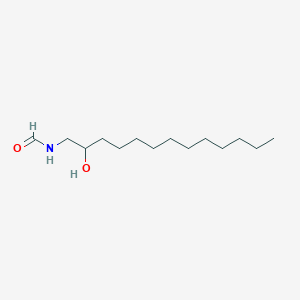
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
